[4-(Trifluoromethyl)phenyl]urea
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)5-1-3-6(4-2-5)13-7(12)14/h1-4H,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCOVQSKNBEYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Routes for [4-(Trifluoromethyl)phenyl]urea
The direct synthesis of this compound can be achieved through several key methodologies, each offering distinct advantages in terms of efficiency and substrate scope.
Amine-Isocyanate Condensation Reactions
A prevalent and fundamental method for synthesizing ureas is the condensation reaction between an amine and an isocyanate. asianpubs.org In the case of this compound, this typically involves the reaction of 4-(trifluoromethyl)aniline (B29031) with an isocyanate source or the reaction of 4-(trifluoromethyl)phenyl isocyanate with an amine source, such as ammonia (B1221849). thieme-connect.com
This reaction is often carried out in a suitable organic solvent. For instance, the reaction of an isocyanate derivative with an amine in tetrahydrofuran (B95107) (THF) under reflux conditions, often with a base like triethylamine, can yield the desired urea (B33335) product. arabjchem.org Another approach involves the in situ generation of isocyanates from primary amides via a Hofmann rearrangement, which then react with ammonia to form the urea. organic-chemistry.org This method can be facilitated by reagents like phenyliodine diacetate (PIDA) in the presence of an ammonia source. thieme-connect.comorganic-chemistry.org The use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent can enhance the reaction, particularly for electron-poor carboxamides. organic-chemistry.org
The following table summarizes representative amine-isocyanate condensation reactions for the synthesis of this compound and its derivatives:
| Amine | Isocyanate/Precursor | Reaction Conditions | Product | Reference |
| 4-(Trifluoromethyl)aniline | Isocyanate derivative | THF, triethylamine, reflux | 1-(Substituted)-3-[4-(trifluoromethyl)phenyl]urea | arabjchem.org |
| Primary amides | PIDA, ammonia source | Methanol (B129727) or TFE, 0°C to rt | N-Substituted ureas | thieme-connect.comorganic-chemistry.org |
| 4-(Trifluoromethyl)aniline | Triphosgene (B27547) | Dichloromethane (B109758) | 4-(Trifluoromethyl)phenyl isocyanate | rsc.org |
| 4-Aminophenol | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Not specified | 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea | google.com |
Reactions Involving Dioxazolones
Dioxazolones, specifically 3-substituted-1,4,2-dioxazol-5-ones, serve as effective precursors for the in situ generation of isocyanates. researchgate.netacs.org These compounds undergo decarboxylation to yield acyl nitrenes, which then rearrange to form isocyanates. acs.org The subsequent reaction with an amine produces the corresponding urea. This method provides a phosgene- and metal-free route to unsymmetrical arylureas. researchgate.net
For example, the reaction of a 3-phenyl-1,4,2-dioxazol-5-one (B8146842) with a substituted amine in the presence of a base like sodium acetate (B1210297) in methanol can produce N,N'-disubstituted ureas. chemicalbook.com Visible-light-induced decarboxylation of dioxazolones has also been shown to be an efficient method for synthesizing unsymmetrical ureas. mdpi.com The reaction of 3-phenyl dioxazolones with diisopropylamine, for instance, yields the corresponding aryl ureas in moderate to excellent yields. mdpi.com
Key features of dioxazolone-based syntheses are highlighted below:
| Dioxazolone Precursor | Amine | Reaction Conditions | Product | Reference |
| 3-Phenyl-1,4,2-dioxazol-5-one | Substituted amine | Sodium acetate, methanol, 60°C | N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea | chemicalbook.com |
| 3-Phenyl dioxazolones | Diisopropylamine | Visible light | 1,1-diisopropyl-3-(4-(trifluoromethyl)phenyl)urea | mdpi.com |
| 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1,4,2-dioxazol-5-one | 4-(4-Aminophenoxy)-N-methylpicolinamide | Not specified | Sorafenib (B1663141) | tandfonline.com |
Triphosgene-Mediated Approaches
Triphosgene, a safer alternative to phosgene (B1210022) gas, is a versatile reagent for synthesizing isocyanates from primary amines. asianpubs.orgnih.gov The resulting isocyanate can then be reacted with an amine to form the desired urea. asianpubs.orgmdpi.com The reaction of an arylamine with triphosgene is typically carried out in a solvent like dichloromethane at reflux temperature to generate the aryl isocyanate. asianpubs.orggoogle.com
This method is widely used in the synthesis of various urea derivatives. For example, 4-chloro-3-(trifluoromethyl)aniline (B120176) can be reacted with triphosgene to produce 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a key intermediate in the synthesis of the anticancer drug sorafenib. google.comgoogle.com
The following table outlines the use of triphosgene in the synthesis of this compound and related compounds:
| Amine | Reagent | Reaction Conditions | Intermediate/Product | Reference |
| 4-(Trifluoromethyl)aniline | Triphosgene, triethylamine | Trifluoroacetic acid | Trifluoroacetylated aniline (B41778) derivative | google.com |
| Arylamine | Triphosgene | Dichloromethane, reflux | Aryl isocyanate | asianpubs.org |
| 4-Chloro-3-(trifluoromethyl)aniline | Triphosgene, catalyst | Not specified | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | google.com |
Synthesis of Substituted this compound Derivatives
The core structure of this compound can be further modified to create a diverse range of derivatives with tailored properties. These modifications can occur at the phenyl ring or by altering the urea linker itself.
Functionalization at Phenyl Ring Positions
Introducing various substituents onto the phenyl ring of this compound can significantly influence the molecule's properties. This can be achieved by starting with an appropriately substituted aniline or by performing chemical modifications on the pre-formed urea.
For instance, the synthesis of sorafenib analogues involves the use of differently substituted aryl amines in the initial urea formation step. asianpubs.org Similarly, a variety of substituted phenylurea derivatives can be prepared by reacting a substituted aniline with an isocyanate. nih.gov The introduction of groups like halogens (fluoro, chloro, bromo), nitro, and methoxy (B1213986) at different positions on the phenyl ring has been explored. arabjchem.orgnih.gov For example, a trifluoromethyl group at the para-position of the phenyl ring has been shown to be a key feature in certain biologically active molecules. arabjchem.org
Modification of Urea Linker Architectures
The urea linker itself can be modified to alter the conformational properties and biological activity of the resulting molecules. This can involve increasing the length of an alkyl chain attached to the urea nitrogen or incorporating the urea functionality into a cyclic structure. nih.gov
For example, studies have shown that increasing the length of an alkyl-urea linker can lead to a slight increase in cytotoxic activity in certain contexts. nih.gov Conversely, restricting the flexibility of the linker by incorporating it into a cyclic urea or introducing an olefinic moiety can lead to a decrease in activity. nih.gov The nitrogen atoms of the urea can also be substituted with various groups, which plays a crucial role in the conformational preferences of these compounds. nih.gov Furthermore, the urea moiety can be replaced with bioisosteres like thiourea (B124793) or carbamate (B1207046) to investigate the impact on biological activity. nih.gov
Incorporation into Hybrid Molecular Scaffolds
The this compound moiety is a key component in the design of hybrid molecules, where distinct pharmacophores are combined to create novel compounds. This strategy is prominent in medicinal chemistry for developing agents with potentially enhanced or synergistic activities.
Coumarin-Chalcone Hybrids:
In one notable synthesis, a coumarin-chalcone derivative incorporating the this compound moiety was prepared. bezmialem.edu.tr The synthetic approach involves the reaction of a chalcone (B49325) precursor bearing a reactive amino group with 4-(trifluoromethyl)phenyl isocyanate. This reaction yields the target hybrid molecule, which can then be evaluated for its biological properties. For instance, compound 5k was synthesized as part of a series of coumarin-chalcone derivatives containing a urea moiety. bezmialem.edu.tr
Triazole Hybrids:
The 1,2,3-triazole ring, often introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a popular linker in molecular construction due to its stability and synthetic accessibility. mdpi.comresearchgate.net The this compound moiety has been successfully integrated into triazole-based scaffolds.
A common synthetic route involves preparing a ureido alkyne intermediate, such as 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(prop-2-yn-1-yl)urea, by reacting the corresponding isocyanate with propargyl amine. mdpi.com This alkyne-functionalized urea then undergoes a click reaction with various aryl azides to generate a library of 1,2,3-triazole-tethered aryl ureas. mdpi.com This modular approach allows for the systematic exploration of structure-activity relationships.
Pyrazole (B372694) Hybrids:
Pyrazoles are another class of five-membered heterocyclic compounds that are important in drug development. nih.gov The incorporation of the this compound moiety into pyrazole-containing structures is a strategy to create novel hybrid molecules. The synthesis often involves the condensation of a pyrazole intermediate containing an amine or carboxylic acid group with a suitable derivative of this compound. For example, novel pyridylpyrazole amides containing urea motifs have been synthesized and evaluated for their pesticidal potential. bohrium.com While this example uses a related structure, it demonstrates the general strategy of combining these two important pharmacophores.
Post-Synthetic Chemical Modifications
The this compound scaffold can be further modified through various chemical reactions to create a diverse range of derivatives. These modifications are crucial for fine-tuning the properties of the lead compound.
Reduction and Hydrolysis Reactions
Reduction and hydrolysis are fundamental transformations used to alter the functional groups on the core structure.
Hydrolysis: The urea linkage itself can be susceptible to hydrolysis under certain conditions, potentially leading to the formation of 4-(trifluoromethoxy)aniline. frontiersin.org More commonly, functional groups elsewhere in the molecule are targeted. For instance, ester groups within a larger hybrid molecule containing the urea moiety can be hydrolyzed to the corresponding carboxylic acids. This transformation is typically achieved using a base such as potassium hydroxide (B78521) in a solvent like methanol. google.com This modification can significantly impact the solubility and binding interactions of the molecule. Similarly, amide groups can be hydrolyzed. For example, the propionyl group of 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a structurally related compound, undergoes hydrolysis to form the corresponding amine metabolite. frontiersin.org
Reduction: Reduction reactions can also be employed for diversification. For example, a nitro group on a phenyl ring within a larger structure can be reduced to an amine group using palladium on carbon under a hydrogen atmosphere. This newly formed amine can then serve as a handle for further functionalization. nih.gov
Sulfonylation Strategies
Sulfonylation introduces a sulfonyl group into the molecule, which can alter its physicochemical properties and biological activity. The sulfonamide group is a well-known pharmacophore.
Strategies for sulfonylation can involve reacting an amine-containing derivative with a sulfonyl chloride. For example, in the synthesis of related complex molecules, piperazine (B1678402) has been sulfonylated with a substituted arylsulfonyl chloride. nih.gov While direct sulfonylation on the this compound nitrogen might be challenging, functional groups introduced elsewhere in a hybrid molecule could be targeted. For instance, an amino group could be converted into a sulfonamide. The development of multicomponent reactions has also enabled the synthesis of various fluoromethyl sulfones from materials like thiourea dioxide. chinesechemsoc.org
Diversification via Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for significant diversification of the this compound scaffold.
Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide. It has been used in the synthesis of precursors for complex urea derivatives, for example, coupling (3,5-bis(trifluoromethyl)phenyl)boronic acid with 6-bromo-3-pyridinol. researchgate.net
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It has been used to functionalize pyrazole rings that could later be incorporated into urea-containing hybrids. mdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It has been employed to synthesize diarylamine intermediates which are then used to build complex urea derivatives. nih.gov
These coupling reactions are typically performed on a functionalized version of the this compound or on a precursor before the urea moiety is installed. They offer a robust method for adding complexity and diversity to the final molecular structure. osaka-u.ac.jp
Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of [4-(Trifluoromethyl)phenyl]urea by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.
In ¹H NMR analysis of this compound derivatives, conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the protons of the urea (B33335) group (-NH-CO-NH-) typically appear as distinct singlets in the downfield region of the spectrum. For instance, in the symmetrical 1,3-bisthis compound (B2479739), these two equivalent N-H protons resonate as a single peak around δ 9.22 ppm. uva.nl In asymmetrical derivatives, two separate singlets are observed for the non-equivalent urea protons. arabjchem.org
The aromatic protons of the 4-(trifluoromethyl)phenyl ring system exhibit characteristic splitting patterns. Due to the symmetry of the para-substituted ring, the four aromatic protons give rise to what often appears as a single multiplet or two distinct doublets. In 1,3-bisthis compound, these protons are observed as a multiplet in the range of δ 7.64-7.69 ppm. uva.nl The electron-withdrawing nature of the trifluoromethyl group influences the chemical shift of these aromatic protons, shifting them downfield. Studies on related structures have shown that the acidity of the N-H protons can be modulated by substituents on the phenyl ring, an effect that is directly observable in the ¹H NMR spectrum. bohrium.com
Table 1: Representative ¹H NMR Spectral Data for this compound Analogues
| Functional Group | Chemical Shift (δ) in DMSO-d₆ | Multiplicity | Reference |
|---|---|---|---|
| Urea N-H | ~9.2 ppm | Singlet | uva.nl |
Note: Data is based on the analysis of 1,3-bisthis compound and other closely related structures.
The ¹³C NMR spectrum provides further confirmation of the structure of this compound. The urea carbonyl carbon typically resonates at approximately δ 152.6 ppm. uva.nl The carbon atom of the trifluoromethyl group (-CF₃) is characterized by a distinct quartet signal due to coupling with the three fluorine atoms (¹JC-F), appearing around δ 125.0 ppm with a large coupling constant of approximately 271 Hz. uva.nl
The aromatic carbons exhibit signals in the δ 118-144 ppm range. The carbon atom directly bonded to the trifluoromethyl group (C4) appears as a quartet with a smaller coupling constant (²JC-F) around δ 122.6 ppm (J ≈ 32 Hz). uva.nl The aromatic carbons ortho to the CF₃ group (C3/C5) also show a quartet at approximately δ 126.6 ppm (J ≈ 4 Hz). uva.nl The carbon atom attached to the urea nitrogen (C1) is found further downfield, around δ 143.6 ppm. uva.nl
Table 2: Representative ¹³C NMR Spectral Data for this compound Analogues
| Carbon Atom | Chemical Shift (δ) in DMSO-d₆ | Multiplicity (Coupling to F) | Reference |
|---|---|---|---|
| Urea C=O | ~152.6 ppm | Singlet | uva.nl |
| C1 (ipso-C) | ~143.6 ppm | Singlet | uva.nl |
| C2/C6 (ortho-NH) | ~118.6 ppm | Singlet | uva.nl |
| C3/C5 (ortho-CF₃) | ~126.6 ppm | Quartet | uva.nl |
| C4 (ipso-CF₃) | ~122.6 ppm | Quartet | uva.nl |
Note: Data is based on the analysis of 1,3-bisthis compound and other closely related structures.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the key functional groups present in this compound. The spectra of related compounds show characteristic absorption bands that confirm the molecular structure. arabjchem.orgmdpi.com
A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the urea moiety is typically observed in the region of 1707-1682 cm⁻¹. arabjchem.org The N-H stretching vibrations of the urea group appear as a sharp band or multiple bands in the range of 3300-3400 cm⁻¹. For example, a derivative shows a peak at 3302 cm⁻¹. arabjchem.org The strong electron-withdrawing trifluoromethyl group gives rise to intense C-F stretching absorption bands, typically found between 1323 cm⁻¹ and 1105 cm⁻¹. arabjchem.org Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹ (e.g., 3040 cm⁻¹), while aromatic C=C stretching vibrations appear in the 1600-1500 cm⁻¹ region. arabjchem.org
Table 3: Key IR Absorption Bands for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| N-H Stretch (Urea) | 3302 | Medium-Strong | arabjchem.org |
| Aromatic C-H Stretch | 3040 | Medium | arabjchem.org |
| C=O Stretch (Urea) | 1707 - 1682 | Strong | arabjchem.org |
| Aromatic C=C Stretch | 1568 - 1516 | Medium | arabjchem.org |
Mass Spectrometry (MS) Characterization
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) combined with high-resolution mass spectrometry (HRMS) are commonly employed. oup.comdoi.org In the analysis of derivatives, the molecular ion peak [M+H]⁺ or [M+Na]⁺ is readily observed, allowing for the confirmation of the molecular formula. For example, a coumarin-chalcone derivative incorporating the 4-(trifluoromethyl)phenyl)urea moiety shows a clear molecular ion peak [M]⁺ at m/z 501.3. arabjchem.org This demonstrates the stability of the core structure under typical LC-MS conditions.
X-ray Crystallography for Molecular Structure Elucidation
These studies consistently show that urea derivatives often form centrosymmetric dimers in the crystal lattice through intermolecular N-H···O hydrogen bonds between the urea groups of two separate molecules. iucr.orgtandfonline.com This robust hydrogen-bonding motif is a defining feature of the supramolecular chemistry of phenylureas. The crystal structure of 1-(1-isobutyrylpiperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea, complexed with an enzyme, confirms the connectivity and conformation of the trifluoromethylphenyl urea fragment. rcsb.org The analysis of related crystal structures also allows for the characterization of other interactions, such as C-H···F hydrogen bonds and π–π stacking, which contribute to the stability of the crystal packing. tandfonline.com
Chromatographic Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and its derivatives, as well as for quantifying related impurities. chemimpex.comrndsystems.comtcichemicals.com Reversed-phase HPLC with a C18 column and UV detection is commonly utilized. ingentaconnect.comcipac.org Commercial suppliers of the related 1,3-bisthis compound typically report purities of greater than 98% as determined by HPLC. chemimpex.comtcichemicals.com
Specific HPLC methods have been developed for the determination of impurities in related starting materials, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate, where potential byproducts like 1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea are quantified. ingentaconnect.com These methods often use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate) and an organic modifier like acetonitrile, with UV detection at a wavelength where the aromatic system strongly absorbs, such as 260 nm. ingentaconnect.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands in the ultraviolet region, which are attributed to π → π* and n → π* electronic transitions originating from the phenyl ring and the urea functional group.
The electronic structure of the phenyl ring, conjugated with the urea moiety, gives rise to intense absorption bands corresponding to π → π* transitions. The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the phenyl ring can influence the energy of these transitions. Studies on related aromatic urea compounds indicate that such substituents can modulate the electronic properties of the molecule. For instance, in a study of anthracen-2-yl-3-(4-trifluoromethylphenyl)urea, the trifluoromethyl group was found to suppress a charge transfer reaction from the urea nitrogen to the aromatic system. bohrium.com
The urea group itself contains non-bonding electrons (n-electrons) on its oxygen and nitrogen atoms. These can undergo lower energy n → π* transitions, which typically result in weaker absorption bands at longer wavelengths compared to the π → π* transitions.
While specific, detailed experimental data for this compound is not extensively documented in publicly available literature, data from closely related compounds provide insight into its expected absorption characteristics. For example, a thiourea (B124793) derivative, 1-{4-[(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)methyl]phenyl}-3-(4-(trifluoromethyl)-phenyl)thiourea, exhibits a strong absorption maximum (λmax) in ethanol, as detailed in the table below. mdpi.com Given the structural similarities between urea and thiourea chromophores, it is anticipated that this compound would display absorption bands in a comparable region of the UV spectrum.
Table 1: UV-Vis Absorption Data for a Related Thiourea Derivative
| Compound | Solvent | λmax (nm) | log ε | Reference |
| 1-{4-[(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)methyl]phenyl}-3-(4-(trifluoromethyl)phenyl)thiourea | Ethanol | 257 | 4.62 | mdpi.com |
This table presents data for a related thiourea compound to provide an estimate of the absorption region for this compound.
Furthermore, computational studies on analogous molecules, such as 4-trifluoromethyl phenyl thiourea, have been employed to predict and understand the electronic transitions. These theoretical analyses support the assignment of observed absorption bands to specific n → π* and π → π* transitions, highlighting the potential for optical applications.
Advanced Computational Chemistry and Molecular Modeling
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) is a rational approach that relies on the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. The [4-(Trifluoromethyl)phenyl]urea moiety is a key pharmacophore found in numerous kinase inhibitors, most notably Sorafenib (B1663141). Previous structural modifications of Sorafenib have highlighted that the trifluoromethyl phenyl rings and the urea (B33335) group are critical for its anti-cancer properties. mdpi.com Altering these components often leads to a significant decrease in activity. mdpi.com
In SBDD, the design process begins with a validated biological target. cutm.ac.in The goal is to create a drug that interacts optimally with this target to elicit a desired biological response. cutm.ac.in The trifluoromethyl (-CF3) group on the phenyl ring is a particularly important feature. It is a strong electron-withdrawing group and a powerful hydrogen bond acceptor, which can significantly influence the molecule's binding affinity and metabolic stability. The urea moiety is a versatile hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in the active site of target proteins, such as kinases. Computational methods are used to model these interactions, predict binding modes, and guide the synthesis of novel derivatives with improved pharmacological profiles.
Fragment-Based Drug Design Methodologies
Fragment-based drug design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). nih.gov This method uses small, low-molecular-weight compounds, known as fragments (typically <300 Da), as starting points for developing potent drug candidates. frontiersin.org These fragments bind weakly to the target, but their interactions can be detected by sensitive biophysical techniques like X-ray crystallography and NMR spectroscopy. drughunter.com Once a binding fragment is identified, it can be optimized by "growing" it to occupy adjacent pockets or by "linking" it with other fragments that bind nearby. wikipedia.org
The this compound scaffold can be conceptualized within an FBDD framework. For instance, a fragment library could be screened against a target kinase, leading to the identification of a simple fragment like 4-aminobenzotrifluoride binding to a key pocket. This initial hit, while weak, provides a validated starting point. Medicinal chemists could then use computational models to elaborate on this fragment, perhaps by adding the urea group to form new hydrogen bonds with the protein backbone, a common strategy to increase affinity. This iterative process of fragment identification and optimization, guided by structural and computational data, is a hallmark of FBDD and has led to the discovery of several approved drugs. nih.govpdbj.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comddg-pharmfac.net It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein. bdvets.org For derivatives of this compound, docking simulations are crucial for understanding their mechanism of action as enzyme inhibitors.
In one study, novel diaryl urea derivatives were docked into the active site of the B-RAF kinase. The results showed that the compounds fit well within the binding site, suggesting they could be potential inhibitors. nih.gov The binding energies calculated by AutoDock for these compounds were found to be in a specific range, comparable to the known inhibitor sorafenib. nih.gov Molecular dynamics (MD) simulations further confirmed that the ligand-protein complex was stable throughout the simulation period. nih.gov
Table 1: Molecular Docking Results for Diaryl Urea Derivatives against B-RAF Kinase
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Derivative 1 | -11.22 |
| Derivative 2 | -12.69 |
| Sorafenib (Reference) | -11.74 |
This table is generated based on data reported for novel diaryl urea derivatives in a molecular docking study nih.gov.
These simulations provide atomic-level insights into the key interactions, such as hydrogen bonds formed by the urea moiety and hydrophobic interactions involving the trifluoromethylphenyl group, that are essential for potent inhibitory activity. nih.gov
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.org For a flexible molecule like this compound, understanding its preferred conformations is critical, as only specific conformations may be able to bind effectively to a biological target. The rotation around single bonds, particularly the N-C(aryl) and C-N bonds of the urea group, defines the molecule's conformational landscape.
Computational studies on phenylurea and related alkyl-ureas using methods like B3LYP and MP2 have been performed to map their potential energy surfaces (PES). nih.gov These studies reveal that N,N'-disubstituted ureas generally show a strong preference for a trans conformation over a cis state. researchgate.net For phenylurea, the lowest energy form is a trans isomer in a syn geometry. nih.gov The calculations also predict the energy barriers for rotation around key bonds. For the phenyl group in phenylurea, the maximum rotational barrier was predicted to be 2.4 kcal/mol at the MP2 level of theory. nih.gov This relatively low barrier suggests that the phenyl ring can rotate with some degree of freedom, which can be important for adopting the optimal orientation within a binding pocket.
Table 2: Calculated Rotational Barriers for Substituted Ureas
| Substituent Group | Maximum Rotational Barrier (kcal/mol) |
|---|---|
| Methyl | 0.9 |
| Ethyl | 6.2 |
| Isopropyl | 6.0 |
| Phenyl | 2.4 |
Data from MP2 level of theory calculations for various substituted ureas nih.gov.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. nih.gov Methods like Density Functional Theory (DFT) are powerful tools for understanding the reactivity and intermolecular interactions of compounds like this compound. nih.gov
These calculations can provide a wealth of information, including:
Atomic Charges: Determining the partial charge on each atom, which helps in understanding electrostatic interactions. For this compound, the fluorine atoms of the -CF3 group and the oxygen of the urea carbonyl are expected to have significant negative partial charges, making them key sites for interaction.
Molecular Orbitals: Calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
Electrostatic Potential Maps: Visualizing the electron-rich and electron-poor regions of a molecule, which guides the understanding of non-covalent interactions with a target protein.
Thermodynamic Properties: Predicting properties such as enthalpy and Gibbs free energy, which are crucial for assessing the stability of different conformations and binding events. nih.gov
These quantum mechanical insights are often used to parameterize molecular mechanics force fields for more accurate molecular docking and dynamics simulations and to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov
This table conceptualizes the application of quantum chemical calculations to drug design.
Structure Activity Relationship Sar Studies of 4 Trifluoromethyl Phenyl Urea Derivatives
Impact of Trifluoromethyl Group Position and Presence
The trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, is a key determinant of the biological activity of this class of compounds. Its presence and position on the phenyl ring significantly affect the molecule's electronic properties and, consequently, its interaction with biological targets.
Research indicates a strong preference for the -CF3 group to be located at the para (4-position) of the phenyl ring. nih.gov In studies of pyrazinyl–aryl urea (B33335) derivatives, the para-trifluoromethyl substituted compound exhibited superior anticancer activity compared to its meta (3-position) counterpart. nih.gov Similarly, in the context of Wnt signaling inhibitors, derivatives with the trifluoromethyl group at the para-position were found to be more effective than those with substitutions at the ortho or meta positions. nih.gov The electron-withdrawing nature of the trifluoromethyl group enhances the hydrogen-bond donor strength of the urea's N-H protons, which is a crucial interaction for binding to many biological targets. rsc.org This effect is maximized when the group is in the para position. The presence of the trifluoromethyl group also imparts metabolic stability to the molecule. vulcanchem.com
Influence of Substituent Nature on Phenyl Rings
The introduction of hydrophobic groups on the phenyl rings can modulate the activity of [4-(Trifluoromethyl)phenyl]urea derivatives. The size and nature of these hydrophobic substituents can influence how the molecule fits into the binding pocket of a target protein. For instance, in a series of anti-tuberculosis agents, bulky hydrophobic groups like adamantyl were found to be favorable for activity. researchgate.netnih.gov The hydrophobic nature of these groups can lead to favorable van der Waals interactions within the target's binding site. nih.gov The strategic placement of hydrophobic substituents can enhance binding affinity and, consequently, inhibitory potency. nih.gov
The presence of electron-withdrawing groups on the phenyl rings is a recurring theme in the SAR of potent this compound derivatives. These groups enhance the acidity of the urea N-H protons, strengthening their hydrogen-bonding capability. rsc.org Studies have consistently shown that para-substitution with electron-withdrawing functionalities is important for activity. nih.govnih.gov For example, in a series of FGFR1 inhibitors, electron-withdrawing groups on both the "head" and "tail" moieties were favored. nih.gov Similarly, in the development of inhibitors for the Plasmodium falciparum IspD enzyme, placing electron-withdrawing groups at the para position led to the most significant increases in potency. acs.org The beneficial effect of electron-withdrawing groups has also been observed in formyl peptide receptor 2 (FPR2) agonists, where their presence on the phenyl ring was important for potency. nih.gov
Table 1: Effect of Electron-Withdrawing Groups on IDO1 Inhibitory Activity This table is based on data for phenyl urea derivatives, illustrating the principle of electron-withdrawing group contributions.
| Compound ID | Para-Substituent | IC50 (μM) |
| i2 | -CH3 | 8.613 |
| i3 | -Cl | 5.687 |
| i12 | -CN | 0.331 |
| i23 | -SO2CH3 | 0.415 |
| i24 | -NO2 | 0.157 |
| Data sourced from a study on IDO1 inhibitors, demonstrating that potent electron-withdrawing groups (-CN, -SO2CH3, -NO2) at the para-position enhance inhibitory activity compared to weaker groups (-CH3, -Cl). nih.gov |
Role of Urea Linker Modifications
The urea linker (-NH-CO-NH-) is a critical pharmacophoric element, and its modification generally has a significant impact on biological activity. The two N-H groups of the urea moiety often act as hydrogen bond donors, anchoring the molecule to its biological target. ontosight.ai
Several studies have demonstrated that an unmodified urea linker is often essential for potent activity. Modifications such as N-methylation can lead to a decrease or complete loss of activity. researchgate.netnih.gov For example, in a series of dopamine (B1211576) transporter (DAT) inhibitors, the mono-methylated analog showed reduced inhibitory activity, while the di-methylated compound was inactive. nih.gov Similarly, replacing the urea moiety with a thiourea (B124793), carbamate (B1207046), or amide functionality often results in a significant reduction in potency. researchgate.netnih.gov These findings underscore the importance of the specific hydrogen bonding pattern provided by the unsubstituted urea linker for effective binding to the target.
Table 2: Impact of Urea Linker Modification on Anti-Tuberculosis Activity This table is based on data for a series of urea derivatives, highlighting the importance of the unmodified urea linker.
| Compound ID | Linker Modification | MIC (μg/mL) | Fold Decrease in Activity |
| Reference | Unmodified Urea | - | - |
| 31 | Thiourea | >10 | 80-fold |
| 32 | Carbamate | >100 | >800-fold |
| 33 | Mono N-methylation | >10 | >80-fold |
| 34 | Di N-methylation | >100 | >800-fold |
| Data from a study on anti-tuberculosis agents, showing that modifications to the urea linker lead to a dramatic loss of activity. researchgate.net |
Stereochemical Considerations in Activity Modulation
Stereochemistry can play a pivotal role in the biological activity of this compound derivatives, especially when chiral centers are present in the molecule. The three-dimensional arrangement of atoms can dictate how a molecule interacts with its biological target. ontosight.ai
The introduction of stereospecific carbon atoms into the molecular scaffold can lead to compounds with significantly improved activity. For instance, in the development of androgen receptor antagonists, the creation of tetrahydrofuran (B95107) cyclic urea derivatives with specific stereochemistry resulted in potent compounds. ias.ac.in The precise spatial orientation of substituents can be crucial for optimal binding. The effect of stereochemistry has also been noted in studies of chiral thiourea derivatives, where the configuration of amino acid residues influenced their tumor growth inhibitory activity. researchgate.net
Pharmacophore Identification and Optimization
Pharmacophore modeling is a valuable tool for understanding the key structural features required for the biological activity of this compound derivatives and for guiding the design of new, more potent compounds. A pharmacophore model defines the essential spatial arrangement of features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.
For various biological targets, the diaryl urea moiety, including the this compound group, is recognized as a "privileged pharmacophore". nih.gov SAR studies have helped to refine pharmacophore models for different applications. For example, in the development of anti-tuberculosis agents, a pharmacophore was developed based on a 1-adamantyl-3-phenyl urea core. researchgate.netnih.gov For IKKβ phosphorylation modulators, a quinoxaline (B1680401) urea analog was identified through SAR studies, leading to a refined pharmacophore model. nih.gov These models serve as a blueprint for the optimization of lead compounds, allowing for the rational design of new derivatives with improved activity and selectivity.
Mechanistic Investigations of Biological Activities
Bromodomain-containing Protein 4 (BRD4) Inhibition Mechanisms
Derivatives of [4-(Trifluoromethyl)phenyl]urea have been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. google.com BRD4 acts as an epigenetic reader, recognizing acetylated lysine (B10760008) residues on histones to regulate gene transcription. google.com The disruption of the interaction between BRD4 and acetylated histones is a promising therapeutic strategy for various diseases. nih.gov The inhibitory mechanism of these compounds involves a complex interplay of interactions within the BRD4 binding sites.
All members of the BET family possess two highly conserved N-terminal bromodomains, BD1 and BD2. nih.gov Many inhibitors target the acetyl-lysine (KAc) binding pocket within these domains. nih.gov However, a lack of selectivity between these domains can hinder the specific elucidation of their individual biological functions. nih.gov
Several studies have focused on developing this compound derivatives that exhibit selectivity for the bromodomains of BRD4 over other BET family members, and even selectivity between BRD4's own BD1 and BD2 domains. For instance, compound ZL0580, which incorporates the this compound moiety, demonstrated a 6.6-fold selectivity for BRD4 BD1 over BRD4 BD2. jci.org Similarly, compounds 52 and 53, also containing this chemical feature, showed approximately 10-fold greater selectivity for BRD4 BD1 over BRD4 BD2. nih.gov In contrast, other derivatives like compounds 28 and 35 displayed potent inhibition of both BRD4 BD1 and BD2 without significant preference between them, but maintained high selectivity over the bromodomains of BRD2, BRD3, and BRDT. nih.gov
| Compound | BRD4 BD1 IC₅₀ (nM) | BRD4 BD2 IC₅₀ (nM) | Selectivity (BD2/BD1) | Reference |
|---|---|---|---|---|
| ZL0580 | 163 | ~1076 | 6.6-fold | jci.org |
| Compound 52 | 90 | >1000 | ~10-fold | nih.gov |
| Compound 53 | 93 | >1000 | ~10-fold | nih.gov |
| Compound 28 | 27 | 32 | No preference | nih.gov |
| Compound 35 | Data not specified | Data not specified | No preference | nih.gov |
While many BRD4 inhibitors compete for the KAc binding site, research has uncovered a distinct, new binding site for certain this compound derivatives. nih.gov X-ray crystallography studies of compound 52 in complex with BRD4 BD1 revealed that it binds to a novel site, distinct from the traditional KAc pocket. nih.gov This newly identified site is less conserved across the BET family compared to the KAc pocket, which may account for the observed selectivity of compound 52. nih.gov For example, the sequence of this novel binding site in BRD2 BD1 has three different residues compared to BRD4 BD1. nih.gov Although this new site is distinct, further investigations are required to definitively characterize it as a true allosteric site, as such observations can sometimes be crystallographic artifacts. nih.gov
Hydrogen bonds are critical for the anchoring of this compound derivatives within the BRD4 binding pocket. Docking studies predict that the urea (B33335) linker itself is a key participant in these interactions. In the case of ZL0580, the two NH groups of the urea linker form water-mediated hydrogen bonds with the residues Gln85 and Pro86 in the BD1 domain. jci.orggoogle.com In another derivative, the urea linker interacts via two water molecules with the backbone carbonyl of Tyr137 and the side chain of Glu154. nih.gov
Furthermore, other parts of these inhibitor molecules contribute to the hydrogen bonding network. The amide ketone of ZL0580 forms a direct hydrogen bond with the critical conserved residue Asn140. google.com Similarly, for other related inhibitors, the head moiety is often designed with heteroatoms capable of forming crucial hydrogen bonds with Asn140 and, indirectly via a water molecule, with Tyr97. google.comnih.govgoogle.com
Electrostatic interactions, including salt bridges, contribute significantly to the binding affinity and stability of protein-ligand complexes. nih.govnih.gov In the context of BRD4 inhibition by this compound derivatives, specific electrostatic interactions have been identified. For instance, compound 52, which binds to a novel site on BRD4 BD1, forms a salt bridge with the residue Glu151. nih.gov This interaction is a key component of its binding mode at this distinct site. nih.gov The disruption of such electrostatic interactions can significantly impact the binding of the inhibitor. escholarship.org
Kinase Inhibition Pathways (e.g., PI3K, mTOR, Trk, NOX1)
The (trifluoromethyl)phenyl]urea moiety is also found in inhibitors targeting various protein kinases, which are crucial regulators of cellular signaling pathways.
One such target is the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that is a central regulator of cell growth and proliferation. nih.govmit.edu While not this compound itself, a related compound, Torin1, which contains a 1-(4-substituted-3-(trifluoromethyl)phenyl) moiety, is a highly potent and selective mTOR inhibitor. nih.govmit.edu It effectively inhibits both mTORC1 and mTORC2 complexes. mit.edu The development of such ATP-competitive mTOR inhibitors is significant because they can overcome some limitations of earlier allosteric inhibitors. mit.edunih.gov The trifluoromethylphenyl group in these molecules often inserts into a hydrophobic pocket adjacent to the ATP binding site. unipa.it
The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer. unipa.it Some quinoline (B57606) derivatives incorporating a urea linker and a trifluoromethylphenyl group have been investigated as dual PI3K/mTOR inhibitors. unipa.it
Furthermore, the this compound scaffold is a component of inhibitors for Tropomyosin receptor kinases (Trk). For example, GNF-5837 is an orally bioavailable pan-Trk inhibitor that contains a (2-fluoro-5-(trifluoromethyl)phenyl)urea structure. merckmillipore.com It acts as a type II inhibitor, binding to the ATP binding cleft and an adjacent hydrophobic pocket, thereby blocking Trk activity. merckmillipore.com
There is currently no specific information available linking this compound directly to the inhibition of NOX1 (NADPH Oxidase 1).
Dual PI3K/mTOR Inhibition Mechanisms
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. google.com Its dysregulation is implicated in various diseases, including cancer. google.com Consequently, dual inhibitors targeting both PI3K and mTOR are of significant therapeutic interest. google.com
Derivatives of this compound have been identified as potent pan-class I PI3K/mTOR inhibitors. For instance, the compound 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309) demonstrates a balanced inhibition of class I PI3K isoforms and mTOR. acs.org The introduction of a trifluoromethyl group at the C4-position of the pyridine (B92270) ring significantly enhances cellular potency. acs.org Structural studies reveal that the amino group of the 2-amino-4-(trifluoromethyl)pyridine (B24480) moiety forms hydrogen bonds with key residues in the PI3Kγ catalytic pocket, specifically Asp836, Asp841, and Asp964. acs.org This interaction is crucial for the inhibitory activity. The urea-NH groups in related structures are proposed to form hydrogen bonds with Asp810, while the urea oxygen interacts with Lys802 in PI3Kα. acs.org
Isoform Selectivity Profiling
Achieving isoform selectivity among the four class I PI3K isoforms (α, β, γ, and δ) is a major challenge in drug development due to the high homology in their catalytic domains. researchgate.net However, certain this compound derivatives have shown promising selectivity profiles.
For example, a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives were evaluated for their inhibitory activity against PI3K isoforms. nih.gov Compounds 17e and 17p were found to be effective inhibitors of PI3Kδ, with IC50 values of 55.6 ± 3.8 nM and 15.4 ± 1.9 nM, respectively, which is more potent than the positive control BKM-120. nih.gov Furthermore, these compounds displayed better inhibitory activities against PI3Kβ compared to the control. nih.gov The quest for isoform-selective inhibitors is critical to minimize off-target effects and enhance therapeutic efficacy. researchgate.netgoogle.com
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. biorxiv.orgnih.gov Inhibition of sEH stabilizes EETs, thereby augmenting their beneficial effects. nih.govgoogle.com Several this compound derivatives have emerged as potent sEH inhibitors.
The 1,3-disubstituted urea pharmacophore is a key feature of many potent sEH inhibitors. google.com For instance, 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) is a widely used sEH inhibitor with high potency. nih.gov While not identical to the subject compound, its structural similarity highlights the importance of the urea and trifluoromethyl-containing phenyl group in sEH inhibition. Research has shown that replacing the 4-trifluoromethylphenyl group with a 4-trifluoromethoxyphenyl group can improve solubility without compromising potency. nih.gov The urea N'H-Asp(O) interaction is considered to be stronger than the urea N''H-Asp(O) interaction, indicating the importance of the orientation of the urea linkage for inhibitory activity. nih.gov
Purinergic P2Y1 Receptor Antagonism
The P2Y1 receptor, a G protein-coupled receptor activated by ADP, plays a crucial role in platelet aggregation, making its antagonists attractive candidates for antithrombotic therapies. unc.edunih.gov A novel class of P2Y1 receptor antagonists based on a diarylurea chemotype has been identified, with some members containing the this compound moiety.
For example, N-[2-[2-(1,1-dimethylethyl)phenoxy]-3-pyridinyl]-N′-[4-(trifluoromethoxy)phenyl]urea (BPTU) was discovered as a potent and selective non-nucleotide inhibitor of the P2Y1 receptor. nih.gov While this specific example has a trifluoromethoxy group, it underscores the potential of the substituted phenylurea scaffold in targeting this receptor. Virtual screening campaigns have identified N,N'-bis-arylurea derivatives that bind to the P2Y1 receptor with micromolar affinity. unc.edu The ureic nitrogen of these compounds is thought to mimic the exocyclic amino group of the natural ligand, ADP. unc.edu
Mechanisms of Action in Cellular Processes
This compound derivatives have been shown to modulate gene expression, particularly in the context of inflammation. google.comgoogle.com The NF-κB (nuclear factor-κB) signaling pathway is a key regulator of inflammatory gene transcription. google.com Bromodomain-containing protein 4 (BRD4), an epigenetic reader, associates with acetylated RelA to stimulate NF-κB-dependent inflammatory responses. google.comnih.gov
Inhibitors of BRD4 containing the this compound structure have been designed to modulate the bronchiolar NF-κB-BRD4 axis, which is involved in the acute neutrophilic response to viral molecular patterns. google.comgoogle.com These small molecule inhibitors have been shown to block inflammatory gene programs induced by viral mimics both in vitro and in vivo. google.com Specifically, compounds like (R)-1-(4-((2-(4-Methylpiperazine-1-carbonyl)pyrrolidin-1-yl)sulfonyl) phenyl)-3-(4-(trifluoromethyl)phenyl)urea have been synthesized and investigated for their BRD4 inhibitory activity. google.com
The ability to control the cell cycle and induce apoptosis (programmed cell death) is a hallmark of many anti-cancer agents. arabjchem.org Certain diarylurea compounds, including those with a this compound core, have demonstrated efficacy in this regard.
For instance, the diarylurea FND-4b, which contains a trifluoromethoxy-substituted phenyl ring, has been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor that can suppress tumor growth. uky.eduplos.org Activation of AMPK by FND-4b leads to a decrease in cell proliferation and an induction of apoptosis in breast cancer cells. uky.eduplos.orgnih.gov This is achieved through the downregulation of key proteins involved in cell cycle progression, such as cyclin D1, and the induction of apoptotic markers like cleaved PARP. uky.edunih.gov Although FND-4b has a trifluoromethoxy group, the general principle of diarylurea compounds affecting cell cycle and apoptosis is relevant. Other studies have also shown that coumarin-chalcone derivatives containing a this compound moiety can induce apoptosis and arrest the cell cycle at the S phase in hepatoma cells. arabjchem.orgresearchgate.net
Anion Transport Mechanisms
The this compound moiety is a key structural element in the development of synthetic anion receptors and transporters. Its efficacy stems from the acidic nature of the urea N-H protons, enhanced by the strong electron-withdrawing effect of the para-trifluoromethyl group. This electronic feature increases the hydrogen-bond donating capacity of the urea group, making it a powerful motif for anion recognition and transmembrane transport. These transporters typically function as mobile carriers, binding an anion on one side of a lipid bilayer, diffusing across the membrane, and releasing the anion on the other side.
Research has focused on incorporating this urea derivative into larger molecular scaffolds, such as those based on DITIPIRAM (8-propyldithieno-[3,2-b:2′,3′-e]-pyridine-3,5-di-amine), to create highly effective and selective anion receptors. mdpi.com The trifluoromethyl substituent is specifically chosen for its electron-withdrawing properties, which are known to increase the acidity of the hydrogen bond donors on the urea, thereby enhancing the binding affinity for anions. tandfonline.com
Receptors featuring the this compound group have demonstrated a high affinity for chloride anions. The binding mechanism relies on the formation of strong hydrogen bonds between the urea N-H protons and the chloride anion. In one studied DITIPIRAM-based receptor, which incorporates two this compound units, the molecule creates a pre-organized binding pocket with four convergent hydrogen bond donors for the anion. mdpi.com
The transport of chloride across lipid membranes is often achieved via an antiport or exchange mechanism. For instance, these synthetic transporters can facilitate the exchange of chloride for other anions like nitrate (B79036) (NO₃⁻) across a vesicle membrane. tandfonline.com Studies using vesicles loaded with sodium chloride and suspended in a sodium nitrate solution have shown that compounds containing the this compound moiety can effectively mediate this ion exchange. tandfonline.com The efficiency of this transport is quantified by determining the concentration of the transporter required to achieve 50% of the maximum transport rate (EC₅₀). Hill analysis of the transport process for some bis-amide receptors has yielded coefficients of approximately 1, which is indicative of a mobile carrier mechanism where a single receptor molecule transports one anion across the membrane. tandfonline.com
The stability of the complex formed with chloride is significant, even in highly competitive solvent systems like DMSO-d₆/H₂O mixtures, which highlights the effectiveness of the binding motif. mdpi.com
Table 1: Stability Constants for Anion Complexes with a DITIPIRAM-based Receptor Containing this compound Groups (Receptor 5)
| Anion Guest | Solvent System | Stability Constant (Kₐ) in M⁻¹ | Reference |
|---|---|---|---|
| Chloride (Cl⁻) | DMSO-d₆ / 10% CD₃OH | 140 | mdpi.com |
| Benzoate (PhCO₂⁻) | DMSO-d₆ / 10% CD₃OH | 230 | mdpi.com |
| Acetate (B1210297) (MeCO₂⁻) | DMSO-d₆ / 10% CD₃OH | 630 | mdpi.com |
| Chloride (Cl⁻) | DMSO-d₆ / 0.5% H₂O | <100 | mdpi.com |
| Benzoate (PhCO₂⁻) | DMSO-d₆ / 0.5% H₂O | >10000 | mdpi.com |
| Acetate (MeCO₂⁻) | DMSO-d₆ / 0.5% H₂O | >10000 | mdpi.com |
Data sourced from a study on a DITIPIRAM derivative featuring two this compound units. mdpi.com
The interaction between anion transporters containing the this compound group and their anionic guests is a classic example of host-guest chemistry. The transporter acts as the 'host,' and the anion is the 'guest.' The formation and stability of these host-guest complexes are typically studied using ¹H-NMR titration experiments. mdpi.comdiva-portal.org
During these titrations, the addition of an anionic guest to a solution of the host receptor causes significant downfield shifts in the signals of the urea N-H protons. mdpi.com This change is a direct consequence of hydrogen bond formation, where the electron density is pulled away from the protons, deshielding them. By plotting these chemical shift changes against the concentration of the added guest, a binding isotherm can be generated. diva-portal.org
For receptors incorporating the this compound moiety, these isotherms generally fit well to a 1:1 binding model, indicating the formation of a complex where one host molecule binds to one guest anion. mdpi.com The dynamics of this complexation are noteworthy. Despite the presence of highly competitive solvent molecules like water or DMSO, which are themselves capable of forming hydrogen bonds, these receptors show remarkably high affinity for anionic guests. mdpi.com For instance, the stability constants for carboxylate anions in a DMSO-d₆/H₂O mixture can be so high (>10,000 M⁻¹) that a more competitive solvent system, such as a DMSO-d₆/methanol (B129727) mixture, must be used to accurately determine them. mdpi.com This demonstrates the power of the pre-organized binding cavity and the enhanced acidity of the urea protons in driving the formation of stable host-guest complexes. mdpi.com
Future Directions and Research Perspectives
Development of Novel [4-(Trifluoromethyl)phenyl]urea Analogs
The core strategy for expanding the utility of this compound lies in the rational design and synthesis of novel analogs. Future research will focus on systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Synthetic chemists are exploring multi-step and one-pot reaction schemes to generate libraries of derivatives. evitachem.commdpi.com Key areas of modification include:
Substitution on the Phenyl Rings: Altering the substitution patterns on the phenyl ring not attached to the trifluoromethyl group can profoundly influence biological activity. Introducing various functional groups allows for fine-tuning of electronic and steric properties to enhance target engagement.
Linker Modification: The urea (B33335) linker itself can be modified. For instance, replacing the urea with a thiourea (B124793) or carbamate (B1207046) has been shown to impact cytotoxicity, although in some cases with no significant change in activity. nih.gov
Scaffold Hopping and Hybridization: A promising approach involves combining the this compound moiety with other pharmacologically active scaffolds. bezmialem.edu.tr For example, creating hybrids with coumarin-chalcone structures has yielded compounds with potent antitumor activity. bezmialem.edu.trarabjchem.org This molecular hybridization strategy aims to develop agents with dual or synergistic modes of action. bezmialem.edu.tr
Researchers have synthesized and evaluated numerous analogs, demonstrating the chemical tractability and diverse biological potential of this scaffold. nih.govtandfonline.com
| Derivative Name | Key Structural Feature | Investigated Activity | Reference |
| 1-(5,5-bis(4-fluorophenyl)pentyl)-3-(4-(trifluoromethyl)phenyl)urea | Diphenyl alkyl chain addition | FGFR1 Inhibition | nih.gov |
| 1-(4-(3-Oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-yl)phenyl)-3-(4(trifluoromethyl) phenyl)urea | Coumarin-chalcone hybrid | Anticancer | arabjchem.org |
| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | Pyridine-thioether linkage | Antiproliferative | mdpi.com |
| 1-Mesityl-3–(4-(trifluoromethyl)phenyl)urea | Mesityl group substitution | Anticancer (K-Ras) | tandfonline.com |
| 1-(4-(Trifluoromethyl)phenyl)-3-(7-methoxy-2-oxo-4-(trifluoromethyl)-2H-chromen-6-yl) urea | Trifluoromethylcoumarin hybrid | Herbicidal, Antifungal | mdpi.com |
Elucidation of Undiscovered Biological Targets and Pathways
While many this compound derivatives have been identified as potent inhibitors of specific kinases like FGFR1 and FLT3 in cancer, the full spectrum of their biological targets remains largely uncharted. nih.govacs.org A significant future research direction is the deconvolution of their mechanisms of action to identify novel molecular targets and signaling pathways.
Current evidence suggests that these compounds can modulate the activity of various enzymes and receptors involved in cell proliferation and signaling. evitachem.comchemimpex.com However, many derivatives are discovered through phenotypic screening, where the exact molecular target is not known initially. acs.org Future efforts will likely involve:
Target Identification and Validation: Employing techniques such as affinity chromatography, chemical proteomics, and genetic screening to pull down binding partners and identify the direct molecular targets of active compounds.
Pathway Analysis: Once a target is identified, comprehensive studies will be needed to understand how its modulation by the urea derivative affects downstream signaling cascades. This includes investigating impacts on pathways crucial for cancer, such as the Raf/Mek/Erk pathway targeted by related diaryl ureas like Sorafenib (B1663141). mdpi.com
Apoptosis and Cell Cycle Studies: Further investigation into how these compounds induce apoptosis and cause cell cycle arrest in cancer cells will provide deeper mechanistic insights. mdpi.com
Uncovering new targets and pathways will not only clarify the mechanisms of existing compounds but also open up possibilities for their application in different diseases.
Advanced Computational Approaches for Predictive Modeling
The integration of computational chemistry is set to accelerate the discovery and optimization of this compound derivatives. Advanced computational models can predict the biological activity, pharmacokinetic properties, and toxicity of virtual compounds, thereby guiding synthetic efforts toward the most promising candidates. researchgate.net
Key computational strategies include:
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand to its target protein. sci-hub.seresearchgate.netresearchgate.net It helps in understanding the key interactions, such as hydrogen bonds, that are crucial for activity and provides a rational basis for designing more potent analogs. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. dergipark.org.tr These models can screen large virtual libraries to prioritize compounds for synthesis and testing. rjptonline.org
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view of the binding process and the stability of the interaction than static docking models.
ADMET Prediction: In silico tools that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial for early-stage drug discovery. researchgate.netrjptonline.org Predicting properties like bioavailability and potential toxicity helps in weeding out compounds that are likely to fail in later stages of development. researchgate.net
These predictive models, when used in a feedback loop with experimental synthesis and testing, can significantly streamline the drug discovery pipeline. researchgate.net
Exploration of New Therapeutic Areas and Applications
While the majority of research on this compound derivatives has focused on oncology, their structural features suggest potential applications across a much broader range of therapeutic areas. mdpi.comchemimpex.com The trifluoromethyl group and urea moiety are present in drugs approved for various conditions. mdpi.com
Future research will likely explore the efficacy of this compound class in:
Infectious Diseases: Some urea derivatives have shown antimicrobial and antifungal properties. mdpi.comresearchgate.net Systematic screening of this compound libraries against a panel of pathogenic bacteria and fungi could lead to the discovery of new anti-infective agents.
Inflammatory and Autoimmune Diseases: Compounds that modulate kinase signaling pathways, as many urea derivatives do, have potential as anti-inflammatory agents. chemimpex.com Research into their effects on autoimmune diseases like psoriasis has already shown promise. acs.org
Neurodegenerative Diseases: The ability of some analogs to cross the blood-brain barrier opens up possibilities for treating central nervous system disorders. nih.gov
Agricultural Applications: Beyond medicine, these compounds have been investigated as herbicides and fungicides, indicating a potential for development as crop protection agents. mdpi.comchemimpex.com
Materials Science: The thermal stability and chemical resistance conferred by the trifluoromethyl groups make these compounds interesting for the development of high-performance polymers and coatings. chemimpex.com
Integration with Emerging Chemical Biology Technologies
The synergy between synthetic chemistry and cutting-edge biological tools will be pivotal in advancing the study of this compound. Integrating this chemical scaffold with emerging technologies will enable researchers to probe biological systems with greater precision and develop novel therapeutic strategies.
Future directions include:
Phenotypic Screening Platforms: High-content screening and other advanced phenotypic assays allow for the unbiased discovery of compounds that induce a desired cellular outcome (e.g., cancer cell death) without prior knowledge of the target. acs.org This approach can uncover compounds with novel mechanisms of action.
Chemical Probe Development: Synthesizing derivatives with "clickable" handles (e.g., alkynes or azides) would allow for their use as chemical probes. These probes can be used in activity-based protein profiling (ABPP) and other chemoproteomic techniques to identify cellular targets in a native biological context.
Advanced Drug Delivery Systems: The development of nanoparticle-based delivery systems could improve the solubility, stability, and targeted delivery of this compound derivatives. researchgate.net This could enhance their therapeutic efficacy while minimizing off-target side effects.
DNA-Encoded Libraries (DELs): Creating large libraries of this compound analogs where each compound is tagged with a unique DNA barcode would enable massive parallel screening against a protein target of interest, rapidly identifying high-affinity binders.
By leveraging these innovative technologies, researchers can overcome many of the traditional hurdles in drug discovery and unlock new applications for this versatile and promising class of compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [4-(Trifluoromethyl)phenyl]urea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via urea bond formation between 4-(trifluoromethyl)aniline and an appropriate isocyanate or via carbodiimide-mediated coupling. Key steps include:
- Reagent Selection : Use 1,1'-carbonyldiimidazole (CDI) or phosgene analogs to activate the amine for urea formation .
- Condition Optimization : Control temperature (e.g., 0–25°C) to minimize side reactions like over-alkylation. Solvent choice (e.g., DMF or THF) impacts yield; inert atmospheres (N₂/Ar) prevent oxidation of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Monitor by TLC or HPLC .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethyl group at C4) and urea linkage. ¹⁹F NMR quantifies CF₃ group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₈H₆F₃N₂O). ESI or MALDI-TOF detects impurities .
- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and hydrogen-bonding networks .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable for:
- Kinase Inhibition : As seen in analogs like Sorafenib (BAY 43-9006), the urea moiety binds ATP pockets in kinases (e.g., Raf). Assays include enzyme inhibition (IC₅₀) and cellular proliferation tests (e.g., tumor spheroids) .
- Pharmacophore Design : Structural analogs are screened against target libraries (e.g., tyrosine kinases) using SPR or fluorescence polarization assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Data Triangulation : Compare assays across studies (e.g., cell-free vs. cellular assays). For example, NVP-AST487’s efficacy varies with cell line genetic backgrounds .
- Structural Analysis : Use co-crystallization (via SHELX suites) to validate binding modes. Discrepancies may arise from conformational flexibility or solvent effects .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated data, accounting for variables like concentration ranges and assay protocols .
Q. What computational strategies predict the reactivity and metabolic stability of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models electron density around the urea group to predict nucleophilic attack sites .
- MD Simulations : GROMACS or AMBER simulates ligand-protein binding dynamics, highlighting stability in biological matrices .
- ADME Prediction : Tools like SwissADME estimate metabolic pathways (e.g., CYP450 interactions) based on substituent effects .
Q. How should researchers design experiments to study structure-activity relationships (SAR) for trifluoromethyl-substituted ureas?
- Methodological Answer :
- Analog Synthesis : Systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring) and assess activity. For example, compare 4-CF₃ vs. 3-CF₃ derivatives in kinase assays .
- Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding kinetics (Kₐ, Kd), while ITC measures thermodynamic parameters (ΔH, ΔS) .
- Data Integration : Use cheminformatics platforms (e.g., KNIME) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
